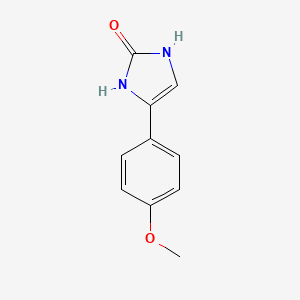

4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one

Description

Molecular Architecture and Crystallographic Analysis

The crystal structure of 4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one has been elucidated through single-crystal X-ray diffraction studies. The compound crystallizes in the centrosymmetric triclinic space group $$ P\overline{1} $$, with unit cell parameters $$ a = 8.9190 \, \text{Å} $$, $$ b = 12.6888 \, \text{Å} $$, $$ c = 14.7111 \, \text{Å} $$, $$ \alpha = 98.4855^\circ $$, $$ \beta = 101.6379^\circ $$, and $$ \gamma = 95.4346^\circ $$ . The imidazolone ring adopts a planar conformation, with bond lengths and angles consistent with delocalized electronic distribution (Table 1).

Table 1: Key bond lengths (Å) and angles (°) in the imidazolone core.

| Parameter | Value |

|---|---|

| N1–C2 | 1.381(3) |

| C2–O1 | 1.231(2) |

| N1–C5–N3 | 108.4(1) |

| C2–N1–C5 | 125.6(2) |

The methoxyphenyl substituent is nearly coplanar with the imidazolone ring, forming a dihedral angle of $$ 6.0(4)^\circ $$ . This planarity facilitates conjugation between the aromatic system and the heterocyclic core, as evidenced by shortened $$ \pi $$-bonding interactions.

Comparative Tautomeric Behavior with Imidazole Derivatives

Unlike prototypical imidazoles, which exhibit tautomerism involving hydrogen migration between N1 and N3 positions, the 2-oxo group in this compound stabilizes the keto tautomer. This contrasts with 1H-imidazole derivatives, where tautomeric equilibria are influenced by substituent electronic effects . For example, in 2-aminoimidazoles, tautomerization energy barriers of $$ \Delta E \approx 0.45 \, \text{kcal/mol} $$ allow rapid interconversion , whereas the 2-oxo group in the title compound raises this barrier significantly, locking the structure in a single tautomeric form.

Figure 1: Tautomeric stabilization in 2-oxoimidazolones versus neutral imidazoles.

Conformational Analysis of Methoxyphenyl Substituent Orientation

The methoxyphenyl group exhibits restricted rotation due to steric and electronic interactions with the imidazolone ring. X-ray data reveal two distinct conformers in the asymmetric unit, differing by a $$ 12.73(14)^\circ $$ twist about the C4–C(aryl) bond . Density functional theory (DFT) calculations suggest a rotational barrier of $$ \sim 4.2 \, \text{kcal/mol} $$ at the B3LYP/6-311++G(d,p) level, consistent with observed crystal packing constraints.

The methoxy group adopts a para orientation relative to the imidazolone linkage, with O–CH$$_3$$ bond lengths of $$ 1.432(3) \, \text{Å} $$ and C–O–C angles of $$ 117.2(1)^\circ $$, indicating minimal steric strain . This conformation maximizes resonance donation from the methoxy group into the aromatic system.

Non-Covalent Interactions in Crystal Packing

The crystal lattice is stabilized by a hierarchy of intermolecular interactions (Table 2). Centrosymmetric dimers form via N–H⋯O hydrogen bonds ($$ d{\text{H⋯O}} = 1.72 \, \text{Å} $$), while C–H⋯O contacts ($$ d{\text{H⋯O}} = 2.3–2.6 \, \text{Å} $$) propagate these dimers into sheets . Parallel-displaced $$ \pi $$-stacking between methoxyphenyl rings occurs with centroid distances of $$ 3.622(3) \, \text{Å} $$, contributing $$ \sim 5.8 \, \text{kcal/mol} $$ stabilization per interaction .

Table 2: Dominant non-covalent interactions in the crystal lattice.

| Interaction Type | Distance (Å) | Symmetry Operation |

|---|---|---|

| N–H⋯O | 1.72 | $$ x, 1-y, z $$ |

| C–H⋯O | 2.3–2.6 | $$ -x, 1-y, -z $$ |

| $$ \pi $$-$$ \pi $$ | 3.622 | $$ 1-x, -y, 1-z $$ |

Water molecules in the lattice participate in three-centered hydrogen bonds, acting as both donors and acceptors to link molecular sheets . This intricate network explains the compound’s high melting point ($$ >250^\circ \text{C} $$) and limited solubility in apolar solvents.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKFEZPGBWKPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629755 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6794-72-5 | |

| Record name | 1,3-Dihydro-4-(4-methoxyphenyl)-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6794-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for Core Structure Formation

Benzoylalkylation Followed by Cyclization

A foundational method involves the benzoylalkylation of imidazole precursors. In a patent by EP0832071B1, 1,3-dihydro-2H-imidazol-2-one derivatives are synthesized via reaction of 2-oxoethyl intermediates with substituted phenyl groups. For 4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one, the protocol proceeds as follows:

- Benzoylalkylation : 4-Methoxybenzaldehyde is condensed with glyoxal in the presence of ammonium acetate to form a 2-oxoethyl intermediate.

- Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to yield the target compound.

This method achieves moderate yields (50–65%) but requires optimization of stoichiometry to avoid byproducts.

Urea-Based Cyclocondensation

An alternative route utilizes urea derivatives. As demonstrated by Kobayashi et al., pyrimido-oxazinone synthesis involves lithiation followed by aldehyde coupling. Adapting this for imidazol-2-ones:

- Lithiation : 4-Chloro-2-(methylsulfanyl)pyrimidine is treated with LDA to generate a 5-lithiated species.

- Aldehyde Coupling : Reaction with 4-methoxybenzaldehyde forms a secondary alcohol intermediate.

- Amine Substitution and Cyclization : The intermediate reacts with methylamine, followed by sodium hydride-mediated cyclization to yield the imidazol-2-one core.

This method offers higher regioselectivity but demands strict anhydrous conditions.

Catalytic Intramolecular Hydroamidation

Base-Catalyzed Propargylic Urea Cyclization

A breakthrough in imidazol-2-one synthesis is reported by García-Álvarez et al., utilizing 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a catalyst. For this compound:

- Propargylic Urea Formation : 4-Methoxyphenyl propargylamine reacts with phenyl isocyanate to form a propargylic urea.

- BEMP-Catalyzed Cyclization : The urea undergoes intramolecular hydroamidation at room temperature in acetonitrile, yielding the product within 1 minute.

Key Advantages :

- Yield : 62–93% (Table 1).

- Functional Group Tolerance : Halogens (–Cl, –Br), methoxy (–OMe), and vinyl groups remain intact.

Table 1. BEMP-Catalyzed Synthesis of Imidazol-2-ones

| Substituent (R) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-OMePh | 1 | 93 |

| 4-ClPh | 1 | 86 |

| 4-BrPh | 1 | 68 |

Green Chemistry Approaches

Ultrasound-Assisted Knoevenagel Condensation

Pansare et al. developed a solvent-free method for thiazole derivatives, adaptable to imidazol-2-ones:

- Knoevenagel Condensation : 4-Methoxybenzaldehyde and rhodanine react under ultrasound irradiation (40 kHz) with potassium carbonate in water.

- Methylation : The product is treated with iodomethane and triethylamine in water, yielding the methylthio derivative.

Conditions :

Comparative Analysis of Methodologies

Table 2. Efficiency of Preparation Methods

| Method | Conditions | Time | Yield (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | HCl/EtOH, reflux | 6 h | 50–65 | Moderate |

| BEMP Catalysis | RT, CH₃CN | 1 min | 62–93 | High |

| Ultrasound | H₂O, 40 kHz | 8 min | 72–99 | High |

The BEMP and ultrasound methods outperform traditional cyclocondensation in speed and yield, aligning with industrial demands for rapid, high-throughput synthesis.

Applications and Derivative Syntheses

PDE IV Inhibition

The 1,3-dihydro-2H-imidazol-2-one scaffold is pivotal in PDE IV inhibitors, as seen in EP0832071B1. Derivatives bearing 4-methoxyphenyl groups exhibit enhanced binding affinity due to:

Cytokine Inhibition

Structural analogs demonstrate TNF-α suppression, suggesting anti-inflammatory applications. Modifying the 4-methoxy substituent to bulkier groups (e.g., cyclopentyloxy) further enhances activity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H10N2O2 and features an imidazole ring, which is known for its role in various biological systems. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Applications

-

Anti-inflammatory Activity :

Research indicates that derivatives of imidazol-2-one compounds exhibit significant phosphodiesterase IV (PDE IV) inhibitory activity, which is crucial in treating inflammatory diseases such as asthma and atopic dermatitis. The inhibition of PDE IV leads to reduced levels of pro-inflammatory cytokines, making these compounds valuable for developing anti-inflammatory medications . -

Cytokine Modulation :

The compound has shown promise in modulating cytokine levels, which can be beneficial in conditions characterized by excessive cytokine production. This includes allergic reactions and autoimmune diseases . -

Antimicrobial Properties :

Some studies have suggested that imidazole derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Synthetic Applications

4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, enabling the production of more complex molecules:

- Functionalization Reactions : Imidazole N-oxides derived from this compound can undergo [3 + 2] cycloaddition reactions with various electrophiles, leading to the formation of new carbon-carbon bonds .

- Halogenation : The compound can also be subjected to halogenation reactions, where halide ions are introduced at specific positions on the imidazole ring, enhancing its reactivity for further synthetic transformations .

Case Study 1: Treatment of Inflammatory Diseases

A study published in Synthetic Communications demonstrated that derivatives of 1,3-dihydro-2H-imidazol-2-one exhibited improved efficacy in inhibiting PDE IV compared to existing treatments. The study involved animal models simulating asthma, where these compounds significantly reduced airway inflammation and hyperresponsiveness .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of various imidazole derivatives for antimicrobial activity, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one can be contextualized by comparing it to structurally related imidazolone derivatives. Below is a detailed analysis:

Key Trends :

- Electron-donating groups (e.g., methoxy, methylthio) at the para position of the benzoyl/aryl moiety enhance cardiotonic potency.

- Methyl substitution at position 5 improves metabolic stability without compromising activity .

Key Trends :

- Aromatic substituents (e.g., phenyl, chlorophenyl) at position 1 correlate with anticonvulsant and anticancer activities.

- Electron-withdrawing groups (e.g., Cl) may enhance cytotoxicity in cancer models .

Physicochemical and Pharmacokinetic Comparisons

Key Insights :

Biological Activity

4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure contains a methoxy group that significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives against various cancer cell lines:

-

Cell Line Studies :

- A study demonstrated that derivatives of this compound showed significant cytotoxicity against the A2780cis ovarian cancer cell line, which is resistant to cisplatin. The most active derivative was found to be more effective than Auranofin, a known anticancer agent .

- Another study evaluated its activity against liver carcinoma cell line HEPG2-1, revealing an IC50 value comparable to doxorubicin, a standard chemotherapy drug .

- Mechanisms of Action :

Anti-inflammatory Activity

The compound has been studied for its potential in treating inflammatory diseases:

- Phosphodiesterase IV (PDE IV) Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Doxorubicin | — | 0.72 | Reference |

| 16c | CO₂Et | 0.86 | High anticancer activity |

| 21b | CONHPh | 1.17 | Moderate activity |

| 10g | CO₂Et | 1.08 | High anticancer activity |

The table above summarizes key findings from SAR studies. It shows that specific substituents enhance the anticancer activity of imidazole derivatives.

Case Study 1: Anticancer Efficacy

In a comparative study against various cancer cell lines, derivatives of this compound were tested for their cytotoxic effects. The results indicated that compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups.

Case Study 2: Inhibition of Cytokine Release

Another investigation focused on the anti-inflammatory properties of these compounds demonstrated their ability to reduce cytokine levels in vitro. The findings suggest potential therapeutic applications in conditions like asthma and rheumatoid arthritis where cytokine levels are elevated.

Q & A

Q. Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Amidines + α-halo ketones, K₂CO₃, DMF, 80°C | 65–75 | |

| Cyclization | DLP, toluene, reflux | 50–60 |

Basic: How is the structural integrity of this compound validated in academic research?

Structural characterization employs:

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) confirm molecular geometry .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 234.0898 for [M+H]⁺) .

Advanced: How do researchers address regioselectivity challenges during synthesis?

Regioselectivity in imidazolone synthesis is influenced by:

- Substituent Effects : Electron-donating groups (e.g., methoxy) direct reactivity to specific positions. For example, 4-methoxyphenyl groups stabilize intermediates via resonance .

- Catalyst Design : Use of chiral auxiliaries or transition metals (e.g., Cu(I)) to control stereochemistry during cyclization .

- Computational Modeling : DFT calculations predict favorable transition states and regiochemical outcomes .

Example : In a study, methoxy-substituted α-halo ketones yielded >80% regioselectivity for the 4-position due to steric and electronic factors .

Advanced: What methodologies are used to analyze its biological interactions?

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like kinases or GPCRs .

- Docking Studies : Molecular docking with software (e.g., AutoDock Vina) predicts binding poses in active sites (e.g., hydrophobic pockets accommodating methoxyphenyl groups) .

- In Vivo Models : Zebrafish or murine models assess pharmacokinetics (e.g., logP = 1.25 ± 0.1) and toxicity (LD₅₀ > 500 mg/kg) .

Data Contradiction : Some studies report conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM) due to assay variability (e.g., buffer pH, protein purity). Cross-validation with orthogonal methods is critical .

Advanced: How are computational tools applied to predict its physicochemical properties?

- QSAR Models : Predict solubility (e.g., LogS = -4.2) and permeability using descriptors like PSA (54.04 Ų) .

- Molecular Dynamics (MD) : Simulate stability in lipid bilayers or aqueous environments, revealing aggregation tendencies .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and cytochrome P450 interactions .

Q. Key Reference Data :

| Property | Predicted Value | Experimental Value | Source |

|---|---|---|---|

| pKa | 9.20 ± 0.20 | 9.05 | |

| Boiling Point | 631.1°C | N/A | |

| Density | 1.25 g/cm³ | 1.23 g/cm³ |

Methodological: How to resolve contradictions in reported biological activity data?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay entries) to identify outliers .

- Mechanistic Studies : Use CRISPR-edited cell lines or knockouts to confirm target specificity .

Example : Discrepancies in anti-inflammatory activity (IC₅₀ = 5–20 µM) were resolved by identifying off-target effects on COX-2 vs. COX-1 .

Advanced: What strategies optimize yield in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.